molecular formula C11H8FNO2S B2453952 (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 366483-72-9

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No.: B2453952
CAS No.: 366483-72-9
M. Wt: 237.25
InChI Key: YQTXVWFGGPHAAL-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(4-Fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative of significant interest in medicinal chemistry for developing new therapeutic agents. Its core structure is a privileged scaffold in drug discovery, known for a wide spectrum of pharmacological activities. A primary research application for this compound is in the investigation of novel antidiabetic agents , particularly for the management of Type 2 Diabetes Mellitus . Thiazolidinediones are known to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Docking studies with this nuclear receptor help elucidate the mechanism of action of TZD derivatives, revealing their potential to enhance insulin sensitivity and regulate glucose and lipid metabolism . Beyond metabolic disease research, this compound serves as a key intermediate for synthesizing novel chemical entities with antimicrobial properties . The bactericidal activity of TZDs is influenced by substitutions on the heterocyclic ring, making derivatives like this valuable for probing structure-activity relationships against various Gram-positive and Gram-negative bacteria . The 4-fluorophenyl moiety is a common feature in bioactive molecules and may contribute to the compound's overall binding affinity and metabolic stability. This product is intended for in vitro research applications only and is a vital tool for researchers exploring new treatments for diabetes, infectious diseases, and other physiological conditions.

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTXVWFGGPHAAL-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kallenberg’s Thiocarbamate Cyclization

The earliest method, reported by Kallenberg in 1923, involves reacting carbonyl sulfide (4 ) with ammonia in the presence of potassium hydroxide to form an alkyl thioncarbamate intermediate (5 ). This intermediate undergoes cyclization with α-chloroacetic acid (6 ) under acidic conditions, yielding the TZD core (3 ). While effective, this method requires stringent control of ammonia gas and prolonged reaction times (12–24 hours).

Thiourea and α-Chloroacetic Acid Condensation

A more practical approach refluxes α-chloroacetic acid (6 ) with thiourea (7 ) in aqueous media for 12 hours. The mechanism proceeds via an SN2 displacement, where the thiourea sulfur attacks the α-carbon of 6 , releasing HCl and forming 2-imino-4-thiazolidinone (11 ). Acidic hydrolysis of 11 eliminates ammonia, yielding TZD (3 ) in 83–94% yields. Modifications using microwave irradiation (250 W, 5 minutes) reduce reaction times to 0.5 hours without compromising yields.

Knoevenagel Condensation for 5-[(4-Fluorophenyl)methylidene] Formation

The 5-arylidene moiety is introduced via Knoevenagel condensation between 3-methyl-TZD and 4-fluorobenzaldehyde.

Classical Acid-Catalyzed Condensation

Refluxing 3-methyl-TZD (18 ) with 4-fluorobenzaldehyde in glacial acetic acid (3 hours) promotes dehydration, forming the (Z)-configured arylidene derivative. The reaction proceeds via enolate formation at the TZD’s C5 position, followed by nucleophilic attack on the aldehyde carbonyl. The Z isomer is favored due to steric hindrance between the 4-fluorophenyl group and the TZD’s carbonyl oxygen. Yields range from 70–85%, contingent on catalyst loading and reflux duration.

Microwave-Assisted Optimization

Microwave irradiation (140°C, 20 minutes) in ethanol with piperidine as a base accelerates the condensation, achieving 90% yields. The enhanced reaction kinetics under microwave conditions improve stereoselectivity for the Z isomer, as evidenced by NOESY NMR correlations.

Alternative Synthetic Routes

Vilsmeier–Haack Formylation

For advanced intermediates, the Vilsmeier–Haack reaction introduces a formyl group at C5 of 3-methyl-TZD, which subsequently undergoes condensation with 4-fluorophenylmagnesium bromide. This two-step sequence offers precise control over the arylidene geometry but requires anhydrous conditions and low temperatures (−78°C).

One-Pot Tandem Synthesis

A novel one-pot method combines TZD core synthesis, N-methylation, and Knoevenagel condensation. Thiourea, α-chloroacetic acid, methylamine, and 4-fluorobenzaldehyde are refluxed in acetic acid–water (1:1) for 6 hours, yielding the target compound in 65% yield. While efficient, this approach demands careful stoichiometric balancing to avoid side reactions.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data include:

Technique Findings
IR Spectroscopy C=O stretches at 1675–1698 cm⁻¹; N–H stretches at 3200–3350 cm⁻¹
¹H NMR δ 3.38 (s, 3H, N–CH₃); δ 7.25–7.35 (m, 4H, Ar–H); δ 7.45 (s, 1H, =CH–)
X-ray Diffraction Confirms Z configuration via dihedral angle between TZD and aryl planes

Stereochemical Considerations

The Z isomer’s predominance arises from thermodynamic stabilization via intramolecular hydrogen bonding between the TZD’s NH and the arylidene’s fluorine atom. Polar solvents (e.g., DMF) favor E isomerization, necessitating aprotic media for Z-selective synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. The thiazolidine structure is known for its ability to interact with various biological targets involved in cancer progression.

  • Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, derivatives similar to (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione have demonstrated cytotoxic effects against several cancer cell lines including human lung adenocarcinoma and glioblastoma cells .

Hepatoprotective Effects

Research has shown that certain thiazolidine derivatives can protect against liver injuries induced by toxins. A related compound was noted for its hepatoprotective effects in animal models, suggesting that this compound may possess similar properties .

Anticonvulsant Properties

Some thiazolidine derivatives have been evaluated for their anticonvulsant activity. The structure contributes to their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and other seizure disorders .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research explored the anticancer efficacy of thiazolidine derivatives. Among the synthesized compounds, one derivative showed an IC50_{50} value of 10–30 µM against various cancer cell lines, indicating potent anticancer activity attributed to specific structural features such as fluorine substitution and methoxy groups .

Case Study 2: Hepatoprotection

In a study involving BALB/c mice, a structurally similar thiazolidine derivative was tested for hepatoprotective effects against concanavalin A-induced liver injury. The results demonstrated significant protection compared to untreated controls, suggesting a promising avenue for further exploration of this compound in liver disease treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Modifications at specific positions on the thiazolidine ring can significantly influence biological activity:

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreases anticancer potency
Methoxy group additionEnhances selectivity towards cancer cells
Variations in substituents at C-3 positionAlters hepatoprotective effects

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

Uniqueness

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to other thiazolidinedione derivatives.

Biological Activity

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8FNO2S. The presence of a fluorophenyl group and a thiazolidine ring contributes to its unique chemical properties and biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H8FNO2S
Molecular Weight239.25 g/mol
CAS Number366483-72-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions can modulate enzyme activities and influence cell signaling pathways. Notably, this compound has been shown to inhibit certain cancer cell lines by inducing apoptosis through both extrinsic and intrinsic pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that the compound exhibited significant cytotoxicity against several human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 μM .
  • Case Study 2 : Another study highlighted that the compound displayed an average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines . This suggests a promising profile for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

  • Study Findings : Research indicated that derivatives of thiazolidinediones exhibit varying degrees of antibacterial activity against Gram-positive bacteria . The specific impact of this compound on microbial strains remains an area for further exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinediones. Modifications in the structure can lead to enhanced potency and selectivity:

  • Fluorine Substitution : The introduction of fluorine in the phenyl ring significantly affects the compound's lipophilicity and biological activity. Studies have shown that fluorinated compounds often exhibit improved binding affinity to target proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves a Knoevenagel condensation between 3-methylthiazolidine-2,4-dione and 4-fluorobenzaldehyde. Key steps include:

  • Core formation : React α-haloketones with thiourea under basic conditions to generate the thiazolidine-2,4-dione core .
  • Benzylidene introduction : Use reflux conditions in ethanol or methanol with catalytic piperidine or ammonium acetate to drive the condensation .
  • Optimization : Adjust reaction time (6–12 hours), temperature (70–80°C), and solvent polarity to improve yield (typically 60–85%). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodology :

  • NMR spectroscopy : Confirm stereochemistry (Z-configuration) via coupling constants in 1H^1H-NMR and analyze substituent effects in 13C^{13}C-NMR .
  • HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+^+) and isotopic patterns .

Q. How should preliminary biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated via dose-response curves .
  • Anti-inflammatory evaluation : Measure COX-2 inhibition using ELISA or prostaglandin E2_2 (PGE2_2) suppression in macrophage models .
  • Control compounds : Include rosiglitazone or pioglitazone as PPARγ-activating benchmarks .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity and receptor binding?

  • Methodology :

  • SAR studies : Compare analogs with Cl, Br, or NO2_2 substituents at the 4-fluorophenyl group. For example, docking scores (e.g., -3.8 to -5.1 kcal/mol) correlate with PPARγ binding affinity .
  • Electron-withdrawing groups : Fluorine and chlorine enhance metabolic stability and log P values (1.8–2.5), improving membrane permeability .
  • Crystallography : Resolve X-ray structures to analyze steric effects on receptor interactions .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to PPARγ. Prioritize poses with hydrogen bonds to Ser289 or His449 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • ADMET prediction : Apply SwissADME to evaluate bioavailability, CYP inhibition, and BBB penetration .

Q. How can conflicting data in biological assays (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodology :

  • Assay standardization : Control cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolic stability : Test compound degradation in liver microsomes (e.g., t1/2_{1/2} < 30 minutes may explain potency drops) .
  • Orthogonal assays : Validate anticancer activity via apoptosis (Annexin V/PI) and cell cycle arrest (flow cytometry) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Perform accelerated degradation studies (pH 1–10, 37°C) monitored by HPLC. Stabilize via cyclodextrin encapsulation if degradation >20% occurs at pH 7.4 .
  • Light sensitivity : Store in amber vials if UV-Vis shows λmax_{\text{max}} shifts under light exposure .
  • Prodrug design : Introduce ester or glycoside moieties to enhance solubility and reduce first-pass metabolism .

Q. How does the compound interact with off-target receptors, and what experimental approaches validate specificity?

  • Methodology :

  • Kinase profiling : Use Eurofins’ KinaseProfiler to screen against 100+ kinases at 1 µM .
  • CRISPR-Cas9 knockout : Generate PPARγ-null cell lines to confirm target dependency .
  • SPR analysis : Measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to PPARγ vs. PPARα/δ .

Tables for Key Data

Table 1 : Comparative Docking Scores of Thiazolidinedione Derivatives

CompoundSubstituentDocking Score (kcal/mol)
SMI-IV-1Phenyl-3.8
SMI-IV-24-Hydroxyphenyl-4.4
SMI-IV-43-Amino-4-hydroxyphenyl-5.1

Table 2 : Stability of (5Z)-5-[(4-Fluorophenyl)methylidene] Derivative

ConditionDegradation (%)Half-Life (h)
pH 1.2 (37°C)980.5
pH 7.4 (37°C)1512.3
Light (300 lux)406.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.